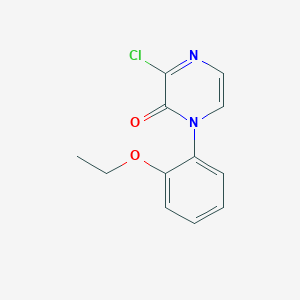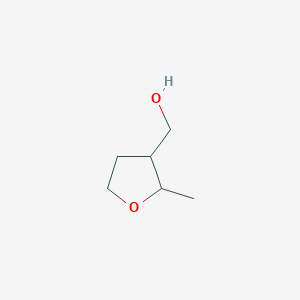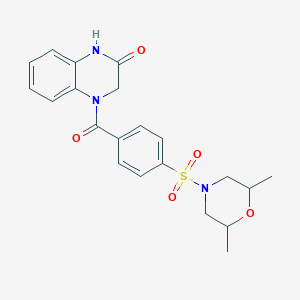
4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Behaviors
Research on compounds similar to 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one focuses on understanding their photophysical properties. Studies on 1,8-naphthalimide based compounds, which share structural similarities, reveal their potential in forming nanoaggregates with enhanced emission properties. Such nanoaggregates exhibit unique photophysical behaviors, potentially useful in developing novel materials with specific optical characteristics (Srivastava, Singh, & Mishra, 2016).
Chemical Reactivity and Synthesis Applications
The compound's reactivity in chemical syntheses is of interest. For instance, derivatives of quinoline-2-carboxylic acids, which are structurally related, have been studied for their antiallergic activities, suggesting potential biomedical applications (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978). Additionally, studies on the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via light-promoted reactions indicate potential uses in organic synthesis and pharmaceuticals (Liu, Cong, Liu, & Sun, 2016).
Applications in Molecular Structure Analysis
The compound's molecular structure also presents interesting applications. Research on similar molecular structures, such as 4-arylquinoxalines, shows potential in analyzing and manipulating molecular arrangements, which could be crucial in developing new materials or drugs (Higashino, Takemoto, Tanji, Iijima, & Hayashi, 1985).
Biomedical Research
In biomedical research, related compounds, like 3,4-dihydroquinolin-2(1H)-ones, have shown potential pharmacological significance. These compounds, obtained through benzothiazines, could serve as templates for synthesizing enantiomerically pure compounds, implying applications in drug development (Harmata & Hong, 2007).
Fluorescence and Imaging Applications
Studies on compounds structurally related to this compound have shown promising applications in fluorescence and imaging. For example, research on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its use in ratiometrically detecting temperature due to its fluorescence intensity variation with temperature changes (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Eigenschaften
IUPAC Name |
4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUHZCMTNEZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
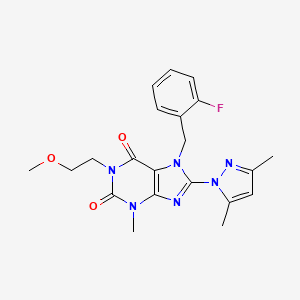
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)
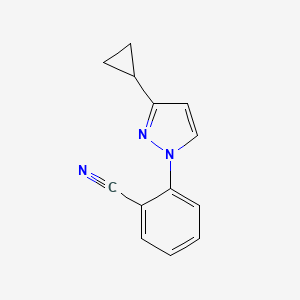
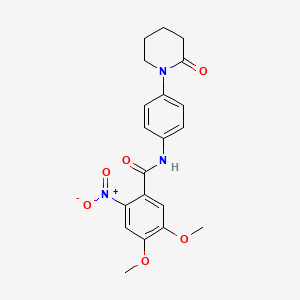


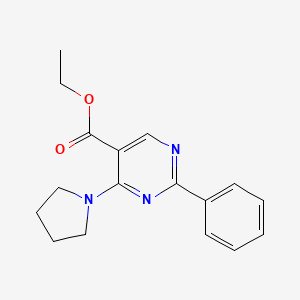
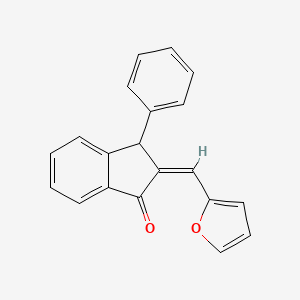
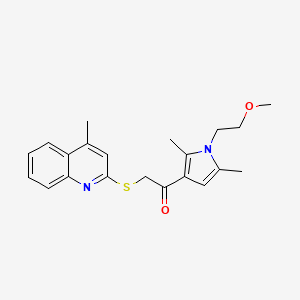
![3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2707299.png)
![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)
![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)
